N-benzyl-5-bromothiophene-2-carboxamide
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Overview
Description
N-benzyl-5-bromothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a benzyl group attached to the thiophene ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromothiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.
Carboxylation: The brominated thiophene is then carboxylated to form 5-bromothiophene-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids under Suzuki coupling conditions.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
N-benzyl-5-bromothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as an inhibitor of certain kinases involved in cancer cell division and survival .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-phenylthiophene-2-carboxamide: A similar compound with antiviral activity against enterovirus 71.
N-benzylated 5-hydroxybenzothiophene-2-carboxamides: Multi-targeted inhibitors with potential anticancer properties.
Uniqueness
N-benzyl-5-bromothiophene-2-carboxamide is unique due to the presence of both a bromine atom and a benzyl group on the thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives.
Properties
Molecular Formula |
C12H10BrNOS |
---|---|
Molecular Weight |
296.18 g/mol |
IUPAC Name |
N-benzyl-5-bromothiophene-2-carboxamide |
InChI |
InChI=1S/C12H10BrNOS/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChI Key |
APHQUEPUSSRTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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